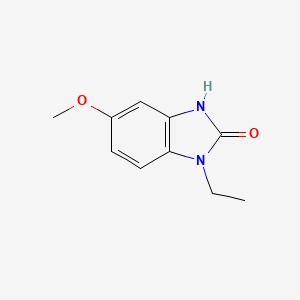
6-bromo-2-chloro-8-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 6-bromo-2-chloro-8-methoxyquinoline can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methoxyaniline", "2,4,6-trichloropyrimidine", "sodium hydroxide", "sodium nitrite", "copper(I) bromide", "sodium iodide", "sodium carbonate", "acetic acid", "hydrogen peroxide", "sulfuric acid", "sodium chloride", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Nitration of 2-methoxyaniline with nitrous acid to form 2-methoxy-5-nitroaniline", "Step 2: Reduction of 2-methoxy-5-nitroaniline with iron and hydrochloric acid to form 2-methoxy-5-aminophenol", "Step 3: Diazotization of 2-methoxy-5-aminophenol with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Coupling of diazonium salt with 2,4,6-trichloropyrimidine in the presence of copper(I) bromide to form 2-chloro-5-(2,4,6-trichloropyrimidin-5-ylamino)phenol", "Step 5: Bromination of 2-chloro-5-(2,4,6-trichloropyrimidin-5-ylamino)phenol with bromine in acetic acid to form 6-bromo-2-chloro-5-(2,4,6-trichloropyrimidin-5-ylamino)phenol", "Step 6: Methylation of 6-bromo-2-chloro-5-(2,4,6-trichloropyrimidin-5-ylamino)phenol with dimethyl sulfate and sodium carbonate to form 6-bromo-2-chloro-8-methoxy-5-(2,4,6-trichloropyrimidin-5-ylamino)phenol", "Step 7: Oxidation of 6-bromo-2-chloro-8-methoxy-5-(2,4,6-trichloropyrimidin-5-ylamino)phenol with hydrogen peroxide and sulfuric acid to form 6-bromo-2-chloro-8-methoxyquinoline", "Step 8: Purification of 6-bromo-2-chloro-8-methoxyquinoline by extraction with ethyl acetate, washing with water, drying with magnesium sulfate, and evaporation of the solvent" ] } | |
CAS-Nummer |
99455-19-3 |
Molekularformel |
C10H7BrClNO |
Molekulargewicht |
272.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



